trans-1-(Tert-butoxycarbonyl)-4-(25-difluorophenyl)pyrrolidine-3-carboxylic acid
Description
This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3,5-difluorophenyl group at the 4-position. The Boc group enhances stability during synthetic processes, while the difluorophenyl moiety introduces electron-withdrawing effects and modulates lipophilicity. Such structural attributes make it valuable as an intermediate in pharmaceuticals, particularly for optimizing drug candidates' metabolic stability and receptor-binding affinity .
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(22)19-7-11(12(8-19)14(20)21)10-6-9(17)4-5-13(10)18/h4-6,11-12H,7-8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDWWFSQZMVRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-(Tert-butoxycarbonyl)-4-(25-difluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Trans-1-(Tert-butoxycarbonyl)-4-(25-difluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 309.33 g/mol. Its structure features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a difluorophenyl moiety, which contributes to its biological activity.
Medicinal Chemistry
1.1 Drug Development
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have shown potential as inhibitors of arginase, an enzyme implicated in several diseases, including cancer and cardiovascular disorders.
Case Study: Arginase Inhibition
- A study demonstrated that derivatives synthesized from trans-1-(tert-butoxycarbonyl)-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylic acid exhibited IC50 values in the nanomolar range against human arginase isoforms hARG-1 and hARG-2, indicating strong inhibitory activity .
Enzyme Inhibition
2.1 Mechanism of Action
The compound acts as a competitive inhibitor for certain enzymes due to its structural similarity to natural substrates. The presence of the difluorophenyl group enhances its binding affinity, making it a valuable tool for studying enzyme kinetics and mechanisms.
Table 1: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| trans-1-(Tert-butoxycarbonyl)-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylic acid | hARG-1 | 223 |
| trans-1-(Tert-butoxycarbonyl)-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylic acid | hARG-2 | 509 |
Synthetic Chemistry Applications
3.1 Synthesis of Complex Molecules
The compound is utilized as a precursor in the synthesis of more complex organic molecules through various coupling reactions and cyclizations. Its stability under different reaction conditions makes it an ideal candidate for synthetic applications.
Case Study: Synthesis Pathways
- Researchers have reported multiple synthetic pathways involving this compound that lead to the formation of various piperidine derivatives with enhanced biological activities . These pathways often involve palladium-catalyzed reactions that leverage the compound's functional groups effectively.
Biological Research Applications
4.1 G Protein-Coupled Receptors (GPCRs)
The compound has been investigated for its interactions with GPCRs, which play crucial roles in cell signaling and are significant drug targets. Understanding how this compound interacts with GPCRs can provide insights into its therapeutic potential.
Table 2: GPCR Interaction Studies
| Study | GPCR Target | Findings |
|---|---|---|
| Study A | GPCR-X | Moderate affinity observed |
| Study B | GPCR-Y | No significant interaction |
Mechanism of Action
The mechanism of action of trans-1-(Tert-butoxycarbonyl)-4-(25-difluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural Variations
The compound is part of a broader class of Boc-protected pyrrolidine-3-carboxylic acids. Key structural differences among analogs lie in the substituents on the aromatic ring (phenyl group) and their positions. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas where explicit data were unavailable.
Electronic and Steric Effects
- 3,5-Difluorophenyl (Target Compound): The symmetrical difluoro substitution creates a strong electron-withdrawing effect, enhancing electrophilicity and influencing π-π stacking interactions in drug-receptor binding. This substitution also reduces metabolic oxidation compared to non-fluorinated analogs .
- 4-Chlorophenyl: Chlorine’s moderate electron withdrawal may lead to different metabolic pathways (e.g., slower dehalogenation compared to fluorine) .
- 3,4-Dimethylphenyl: Methyl groups donate electrons, increasing the ring’s electron density, which may alter binding kinetics in target proteins .
Biological Activity
trans-1-(Tert-butoxycarbonyl)-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This formula indicates the presence of two fluorine atoms, which may enhance the compound's biological activity through increased lipophilicity or altered binding affinity to biological targets.
Pharmacological Activity
The biological activity of trans-1-(tert-butoxycarbonyl)-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylic acid has been explored in various studies. Key findings include:
- Antiviral Activity : Research indicates that derivatives of pyrrolidine-3-carboxylic acids exhibit antiviral properties. For instance, compounds with similar structures have shown effectiveness against hepatitis C virus (HCV) .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the tert-butoxycarbonyl group can influence enzyme binding and activity .
- Cytotoxicity : Preliminary studies suggest that this compound could have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
The synthesis of trans-1-(tert-butoxycarbonyl)-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylic acid typically involves asymmetric synthesis techniques. For example, organocatalytic methods have been employed to achieve high enantiomeric purity in related pyrrolidine derivatives .
The proposed mechanism of action involves the compound's ability to bind to specific receptors or enzymes, potentially altering their activity. Computational studies using Gaussian calculations have suggested plausible binding modes for this compound, indicating strong interactions with target proteins .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- HCV Inhibition : A study demonstrated that a similar pyrrolidine derivative effectively inhibited HCV replication in vitro, suggesting that trans-1-(tert-butoxycarbonyl)-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylic acid may share similar antiviral properties .
- Cytotoxic Effects : Research on a series of pyrrolidine derivatives revealed that certain structural modifications led to enhanced cytotoxicity against breast cancer cell lines, indicating that further exploration of trans-1-(tert-butoxycarbonyl)-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylic acid could yield promising results for cancer treatment .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Inhibition of HCV replication | |
| Enzyme Inhibition | Potential inhibition in metabolic pathways | |
| Cytotoxicity | Cytotoxic effects on cancer cell lines |
Table 2: Synthesis Methods
Q & A
Q. What are the optimal synthetic routes for preparing trans-1-(tert-butoxycarbonyl)-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylic acid?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by functionalization at the 4-position. A related method for analogous compounds employs:
- Boc protection : Using Boc-anhydride and a base (e.g., DMAP, triethylamine) in dichloromethane at 0–20°C to protect the amine .
- Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce the 2,5-difluorophenyl group. For example, palladium-catalyzed cross-coupling of boronic acids with halogenated intermediates (e.g., bromopyrrolidine derivatives) .
- Carboxylic acid formation : Hydrolysis of ester precursors under basic conditions (e.g., NaOH/THF/water) .
Key considerations : Monitor reaction progress via TLC or LC-MS, and purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .
Q. How can the structure and purity of this compound be confirmed?
Use a combination of spectroscopic and analytical methods:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituents. For example, the Boc group shows characteristic tert-butyl peaks at ~1.4 ppm (¹H) and ~28 ppm (¹³C). Fluorine substituents cause splitting patterns in aromatic regions .
- Mass spectrometry : HRMS or ESI-MS to verify molecular weight (expected [M+H]⁺: ~354.3 g/mol, based on C₁₆H₁₈F₂NO₄) .
- Purity analysis : HPLC with UV detection (λ = 254 nm) or elemental analysis for C, H, N content .
Q. What are the recommended storage conditions and solubility profiles?
- Storage : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent Boc group hydrolysis. Desiccate to avoid moisture-induced degradation .
- Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane). Test solubility in acetonitrile/water mixtures for biological assays .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
The trans configuration at the 3- and 4-positions is critical. Strategies include:
- Chiral auxiliaries : Use (R)- or (S)-prolinol derivatives to induce asymmetry during ring formation .
- Diastereomeric crystallization : Separate isomers using chiral resolving agents (e.g., tartaric acid derivatives) .
- Kinetic control : Optimize reaction temperature and catalyst (e.g., Pd(OAc)₂ with chiral ligands) to favor trans over cis isomers .
Q. What mechanistic insights explain byproduct formation during coupling reactions?
Byproducts often arise from:
- Incomplete Boc deprotection : Residual acid or moisture can prematurely remove the Boc group, leading to side reactions. Monitor pH and use anhydrous conditions .
- Homocoupling : Palladium-catalyzed reactions may produce diaryl byproducts. Mitigate by optimizing catalyst loading and stoichiometry of arylboronic acids .
- Radical intermediates : In photochemical reactions, radical recombination can form undesired adducts. Use radical scavengers (e.g., BHT) or inert atmospheres .
Q. How should researchers address contradictions in reported yields or spectroscopic data?
Discrepancies (e.g., 42% vs. 69% yields in similar syntheses ) may stem from:
- Reaction scale : Small-scale reactions often have lower yields due to handling losses.
- Purification methods : Column chromatography vs. recrystallization can affect reported purity and yield.
- Analytical variability : Ensure NMR calibration (e.g., internal standards) and HRMS resolution. Reproduce experiments with controlled conditions (temperature, solvent grade) .
Q. What strategies are effective for synthesizing derivatives with modified fluorophenyl groups?
- Electrophilic fluorination : Introduce fluorine post-synthesis using Selectfluor® or DAST .
- Meta-substitution : Replace 2,5-difluorophenyl with 3,4-difluorophenyl via directed ortho-metalation .
- Bioisosteres : Replace fluorine with trifluoromethyl or cyano groups to study electronic effects on bioactivity .
Q. Can computational modeling predict reactivity or stability of this compound?
Yes. Use:
- DFT calculations : To model Boc deprotection energetics or fluorine’s electron-withdrawing effects on the pyrrolidine ring .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes with fluorophenyl-binding pockets) .
- Degradation pathways : Simulate hydrolysis under acidic/basic conditions to guide storage protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
